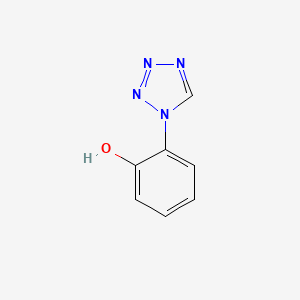

2-(1-Tetrazolyl)phenol

描述

2-(1-Tetrazolyl)phenol is an organic compound that features a phenol group attached to a tetrazole ring

作用机制

Target of Action

Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to mimic the carboxylic acid functional group . This property allows them to interact with biological targets in a similar manner as carboxylic acids, potentially leading to various biological effects.

Biochemical Pathways

Phenolic compounds, like 2-(1-tetrazolyl)phenol, are mainly biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

Tetrazoles are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitutes for carboxylic acid functional groups . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tetrazolyl)phenol typically involves the reaction of phenol derivatives with tetrazole precursors. One common method is the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a tetrazole compound under basic conditions. The reaction often requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .

化学反应分析

Types of Reactions: 2-(1-Tetrazolyl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, potassium nitrosodisulfonate, and other strong oxidizing agents.

Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Oxidation: Quinones and other oxidized phenol derivatives.

Electrophilic Aromatic Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Reduction: Amine derivatives of the tetrazole ring.

科学研究应用

2-(1-Tetrazolyl)phenol has a wide range of applications in scientific research:

相似化合物的比较

2-(1-Tetrazolyl)phenol can be compared with other similar compounds, such as:

2-(1-Tetrazolyl)aniline: Similar structure but with an amine group instead of a phenol group, leading to different reactivity and applications.

2-(1-Tetrazolyl)benzoic acid: Contains a carboxylic acid group, making it more acidic and suitable for different chemical reactions.

2-(1-Tetrazolyl)benzaldehyde:

Uniqueness: this compound is unique due to the presence of both a phenol group and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

生物活性

2-(1-Tetrazolyl)phenol is an organic compound characterized by a phenolic structure with a tetrazole group. This unique combination endows it with significant biological activity, making it a subject of interest in medicinal chemistry, pharmacology, and materials science. This article delves into the biological activities associated with this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a tetrazole moiety, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This structure allows it to mimic carboxylic acids, enhancing its pharmacological profile. The phenolic part contributes to its antioxidant properties and potential interactions with biological macromolecules.

Target Interactions

This compound interacts with various biological targets through multiple mechanisms:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in inflammatory processes and cancer progression.

- Signal Transduction Modulation : The compound may alter protein conformations or modulate pathways critical for cellular signaling, impacting processes like cell proliferation and apoptosis.

Biochemical Pathways

The biosynthesis of phenolic compounds like this compound primarily occurs via the shikimic acid pathway , which is crucial in plants. This pathway's involvement suggests that the compound may exhibit antioxidant properties by scavenging free radicals.

Biological Activity

Research indicates that this compound possesses a broad spectrum of biological activities:

- Antibacterial Activity : Studies have shown that derivatives of tetrazole exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : The compound has demonstrated antifungal properties against species such as Aspergillus flavus and Candida albicans.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell growth by inducing apoptosis in tumor cells .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various experimental models.

Case Studies

- Antibacterial Evaluation : In vitro studies indicated that this compound showed inhibitory activity against Bacillus cereus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : A study explored the effects of the compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate good bioavailability due to its chemical structure. It is hypothesized that the compound's stability and solubility enhance its absorption and distribution within biological systems.

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

- Medicinal Chemistry : As a lead compound for developing new antibiotics and anticancer drugs.

- Materials Science : Used in synthesizing advanced materials due to its ability to form metal complexes.

- Biological Research : Investigated as an enzyme inhibitor and for understanding interactions with biomolecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Aryl-1H-tetrazoles | Tetrazole Derivative | Known for anti-inflammatory properties |

| 4-Chloro-2-(1H-tetraz-5-yl)phenol | Chlorinated Phenol | Exhibits enhanced antimicrobial activity |

| 1H-Tetrazole | Simple Tetrazole | Serves as a precursor for more complex derivatives |

属性

IUPAC Name |

2-(tetrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYXETGSZJKFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180859-18-1 | |

| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。